molecular formula C10H8BrNO B8680855 4-Allyloxy-3-bromo-benzonitrile

4-Allyloxy-3-bromo-benzonitrile

Cat. No.: B8680855
M. Wt: 238.08 g/mol
InChI Key: ZDOWYXJNAKKFJX-UHFFFAOYSA-N
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Description

4-Allyloxy-3-bromo-benzonitrile is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-4-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6H,1,5H2

InChI Key

ZDOWYXJNAKKFJX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mix 3-bromo-4-hydroxy-benzonitrile (1.520 g, 8.0 mmol), alkyl bromide (1.161 g, 9.6 mmol), potassium carbonate (3.317 g, 24 mmol) and potassium iodide (133 mg, 0.1 mmol) in acetone (80 mL). Heat the mixture to reflux for 12 h. Cool to ambient temperature, add EtOAc, wash the organic layer with water, and extract the aqueous layer twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate. Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8) to obtain the desired intermediate.
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl bromide
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
3.317 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mix 3-bromo-4-hydroxy-benzonitrile (1.520 g, 8.0 mmol), allyl bromide (1.161g, 9.6 mmol), potassium carbonate (3.317 g, 24 mmol) and potassium iodide (133 mg, 0.1 mmol) in acetone (80 mL). Heat the mixture to reflux for 12 h. Cool to ambient temperature, add EtOAc, wash the organic layer with water, and extract the aqueous layer twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate. Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8) to obtain the desired intermediate.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
3.317 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.